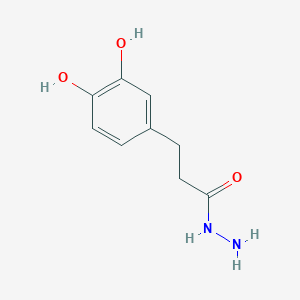

3-(3,4-二羟基苯基)丙酰肼

描述

The compound "3-(3,4-Dihydroxyphenyl)propanehydrazide" is a derivative of propanehydrazide with dihydroxyphenyl functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and derivatives have been studied for various properties and activities, including antioxidant, anticancer, and antimicrobial activities. These studies often involve the synthesis of novel derivatives and their characterization through various spectroscopic methods.

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions, cyclization reactions, and Mannich type reactions. For instance, 3,4-dihydrocoumarin derivatives were synthesized from 3-(2-hydroxyphenyl)cyclobutanones through carbon-carbon bond cleavage and cascade reactions with electron-deficient alkenes . Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and confirmed by spectroscopic methods . Similarly, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were obtained by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide . These methods could potentially be adapted for the synthesis of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was confirmed using these methods . Additionally, X-ray crystallography provided structural data for certain compounds . These techniques would be relevant for analyzing the molecular structure of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

Chemical Reactions Analysis

The chemical reactivity of related hydrazide compounds has been explored. For instance, β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic hydrazide was found to be highly susceptible to oxidation . Such reactivity studies are important for understanding the behavior of "3-(3,4-Dihydroxyphenyl)propanehydrazide" under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated through experimental and computational studies. For example, the antioxidant activity of certain derivatives was screened, and some compounds showed higher activity than ascorbic acid . Antiproliferative activities against cancer cells were also assessed . Computational studies, including optimization of molecular geometry and molecular docking, have been carried out to predict chemical reactivity and biological properties . These analyses are crucial for understanding the potential applications of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

科学研究应用

抗氧化和抗癌活性

已经研究了3-(3,4-二羟基苯基)丙酰肼衍生物的抗氧化和抗癌活性。Tumosienė等人(2020年)的研究探讨了这种化合物的新衍生物,展示了显著的抗氧化活性,在某些衍生物中超过了抗坏血酸。此外,这些化合物表现出显著的抗癌特性,特别是对胶质母细胞瘤U-87和乳腺癌MDA-MB-231细胞系,特定化合物对胶质母细胞瘤细胞系表现出高细胞毒性 (Tumosienė等人,2020年)。

光学非线性和器件应用

丙酰肼衍生物,包括类似于3-(3,4-二羟基苯基)丙酰肼的化合物,已被研究其非线性光学性质。Naseema等人(2012年)研究了它们在光学器件应用中的潜力,如光学限幅器和开关。研究突出了它们的双光子吸收能力和其他非线性光学行为,暗示了它们在光学技术中的适用性 (Naseema et al., 2012)。

DNA结合和抗微生物研究

已经探讨了3-(3,4-二羟基苯基)丙酰肼衍生物与各种金属离子形成络合物用于DNA结合和抗微生物应用。Devi等人(2019年)的研究报告了与锰、钴、镍、铜和锌等金属形成络合物。这些络合物显示出选择性抗微生物活性,并能够插入式DNA结合,暗示了在靶向抗微生物治疗中的潜在应用 (Devi等人,2019年)。

分子对接和药物设计

已经对3-(3,4-二羟基苯基)丙酰肼衍生物进行了分子对接研究,表明在药物设计中具有潜力,特别是用于神经系统疾病。例如,Rajamani等人(2020年)合成了一种衍生物,并与特定蛋白质进行了分子对接,揭示了其与流感和基孔肯雅相关酶的潜在相互作用,暗示了其在治疗这些疾病中的适用性 (Rajamani et al., 2020)。

绿色合成中的抗氧化潜力

已经评估了3-(3,4-二羟基苯基)丙酰肼衍生物的抗氧化潜力,考虑到绿色合成方法。Zaheer等人(2015年)在环境友好条件下探索了这些衍生物的合成,发现某些衍生物具有显著的抗氧化活性,使它们在制药应用中具有前景 (Zaheer et al., 2015)。

未来方向

There are several studies that suggest potential future directions for research into 3-(3,4-Dihydroxyphenyl)propanehydrazide and related compounds. For instance, one study suggests that microbiome-derived 3-(3,4-Dihydroxyphenyl)propanoic acid attenuates IL-6 cytokine production, suggesting potential anti-inflammatory applications . Another study discusses the potential of a related compound, Droxidopa, in treating neurogenic orthostatic hypotension .

属性

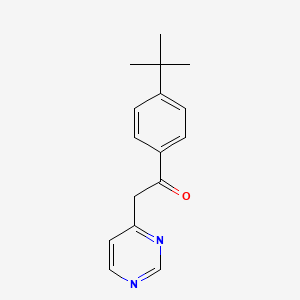

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJHAKONQNNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395860 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroxyphenyl)propanehydrazide | |

CAS RN |

401642-48-6 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)